molecular formula C14H10F3N5O2S B2592376 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 877629-99-7

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2592376
M. Wt: 369.32
InChI Key: IYGZRADHZYXRLK-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of naturally occurring fused uracils that possess diverse biological activities .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines and their derivatives have been synthesized using various methods. For instance, a series of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized based on the fipronil low energy conformation by scaffold hopping strategy .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines and their derivatives has been studied using various techniques. For instance, in-silico docking studies have been carried out with the X-ray crystal structure of Russell’s viper PLA2 (PDB ID: 3H1X) to predict the binding affinity, molecular recognition, and to explicate the binding modes .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines and their derivatives have been studied. For instance, reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating furnished tetrahydro-1H-pyrazolo[3,4-b]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines and their derivatives have been analyzed. For instance, physicochemical properties calculation, insecticidal assay and binding mode studies were performed for a series of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound belongs to a class of heterocyclic compounds that have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety has demonstrated antimicrobial potential. These studies involve the creation of various derivatives through complex chemical synthesis methods, aiming to explore their biological activity against different microbial strains (Bondock et al., 2008).

Anticancer Applications

Research into the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has highlighted their potential against cancer cell lines. By attaching different aryloxy groups to the pyrimidine ring, researchers have developed compounds with appreciable cancer cell growth inhibition properties, showcasing the therapeutic potential of this compound and its derivatives in oncology (Al-Sanea et al., 2020).

Imaging and Diagnostic Applications

The compound and its derivatives have also found applications in medical imaging, specifically in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for diagnosing and studying diseases at the molecular level, providing insights into neuroinflammation and potential targets for therapeutic intervention (Dollé et al., 2008).

Insecticidal Activity

Further research has extended into the insecticidal potential of compounds incorporating the thiadiazole moiety, demonstrating effectiveness against certain pest species. This aspect of research highlights the compound's versatility and potential applications in agricultural science to protect crops from pests (Fadda et al., 2017).

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines and their derivatives could involve the design of more potent and selective derivatives, further elucidation of their mechanism of action, and evaluation of their therapeutic potential in various disease models. The unique feature of these compounds may be essential for subtype selectivity and combine with the well-characterized binding mode of brates to improve activity .

properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)19-10(23)6-25-13-20-11-7(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGZRADHZYXRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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